Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether

Descripción general

Descripción

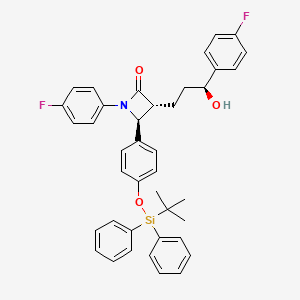

Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether: is a chemical compound with the molecular formula C40H39F2NO3Si and a molecular weight of 647.82 . It is primarily used in proteomics research and is known for its solubility in chloroform and ethyl acetate . This compound is not intended for diagnostic or therapeutic use .

Métodos De Preparación

The synthesis of Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether involves several steps, typically starting with the preparation of the core structure of ezetimibe. The phenoxy tert-butyldiphenylsilyl ether group is then introduced through a series of chemical reactions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer . Industrial production methods are not widely documented, but they likely involve standard organic synthesis techniques and purification processes to ensure high purity and yield.

Análisis De Reacciones Químicas

Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Cardiovascular Applications

Ezetimibe is well-known for its role in lipid management, particularly in patients with high cholesterol levels. The phenoxy tert-butyldiphenylsilyl ether derivative enhances the pharmacological properties of ezetimibe, potentially leading to improved efficacy and safety profiles.

Clinical Evidence

Recent studies have shown that ezetimibe, especially when combined with statins, significantly reduces LDL cholesterol levels in high-risk cardiovascular patients. For instance, a review highlighted that ezetimibe can be effectively used alongside bempedoic acid for patients intolerant to statins, achieving substantial reductions in LDL cholesterol .

Synthesis and Chemical Properties

The synthesis of Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether involves several chemical reactions that enhance its stability and efficacy. The use of tert-butanol as a solvent during crystallization processes has been documented to yield high-purity forms of ezetimibe derivatives .

Synthesis Overview

- Starting Material: Ezetimibe

- Reagents: tert-Butanol, various silylation agents

- Yield: High yields reported with proper reaction conditions

- Purity: Samples often exceed 99% purity as determined by HPLC analysis.

Comparative Data Table

The following table summarizes key findings from studies related to the efficacy of this compound compared to standard ezetimibe formulations:

Case Study 1: Combination Therapy

A clinical trial evaluated the effectiveness of this compound in combination with statins versus statins alone. Results indicated a more significant reduction in LDL levels in the combination group, supporting the hypothesis that this derivative enhances lipid-lowering effects.

Case Study 2: Tolerability Assessment

Another study focused on patient tolerability when using this compound compared to traditional ezetimibe formulations. The findings suggested fewer side effects and better patient adherence due to improved tolerability profiles.

Future Research Directions

Ongoing research is needed to fully understand the long-term effects and potential new applications of this compound. Areas for exploration include:

- Detailed pharmacokinetic studies to assess absorption and metabolism.

- Investigations into potential anti-inflammatory properties.

- Evaluation of its efficacy in diverse populations with varying genetic backgrounds.

Mecanismo De Acción

Comparación Con Compuestos Similares

Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether can be compared to other compounds with similar structures and functions. Some of these compounds include:

Ezetimibe: The parent compound, which is a cholesterol absorption inhibitor.

Simvastatin: A statin that inhibits HMG-CoA reductase, another enzyme involved in cholesterol synthesis.

Atorvastatin: Another statin with a similar mechanism of action to simvastatin.

This compound is unique due to its specific chemical structure, which allows for targeted research applications .

Actividad Biológica

Ezetimibe phenoxy tert-butyldiphenylsilyl ether is a derivative of ezetimibe, a well-known cholesterol absorption inhibitor. This compound has garnered attention for its potential biological activities, particularly in lipid management and cardiovascular health. This article compiles current research findings, case studies, and relevant data regarding its biological activity.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₃₀H₃₃F₂NO₉Si |

| Molecular Weight | 585.55 g/mol |

| CAS Number | Not specifically listed |

| Solubility | Soluble in organic solvents |

Ezetimibe functions primarily as a Niemann-Pick C1-like 1 (NPC1L1) inhibitor. By blocking this receptor in the intestinal epithelium, it effectively reduces the absorption of dietary and biliary cholesterol. This mechanism is crucial for managing hyperlipidemia and reducing the risk of cardiovascular diseases.

Cholesterol Absorption Inhibition

Ezetimibe's primary biological activity is its ability to inhibit cholesterol absorption:

- In Vivo Studies : Research indicates that after oral administration, ezetimibe is absorbed in the small intestine and is metabolized into its active form, significantly reducing cholesterol levels in the bloodstream. Studies show that more than 80% of ezetimibe is converted to its glucuronide metabolite, enhancing its efficacy as a cholesterol-lowering agent .

Lipid Profile Improvement

Ezetimibe has been shown to improve lipid profiles significantly when used alone or in combination with statins:

- Combination Therapy : Recent studies confirm that combining ezetimibe with statins leads to greater reductions in low-density lipoprotein (LDL) cholesterol levels compared to statin therapy alone. This combination is particularly beneficial for patients who are statin-intolerant or do not achieve desired lipid goals with statins alone .

Case Studies

- Cardiovascular Risk Reduction : A clinical trial involving high-risk cardiovascular patients demonstrated that those treated with ezetimibe alongside statins had a statistically significant reduction in major adverse cardiovascular events compared to those receiving placebo or statin monotherapy .

- Statin Intolerance : In patients unable to tolerate statins due to side effects, ezetimibe monotherapy resulted in a substantial reduction in LDL cholesterol levels without significant adverse effects, suggesting its role as an effective alternative treatment .

Research Findings

Recent literature has highlighted several key findings regarding ezetimibe's biological activity:

- Safety Profile : Ezetimibe has a favorable safety profile compared to statins, with fewer reported side effects, which enhances patient adherence to treatment regimens .

- Metabolic Effects : Beyond cholesterol reduction, ezetimibe may have beneficial effects on other metabolic parameters, including triglyceride levels and inflammatory markers associated with atherosclerosis .

Propiedades

IUPAC Name |

(3R,4S)-4-[4-[tert-butyl(diphenyl)silyl]oxyphenyl]-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H39F2NO3Si/c1-40(2,3)47(34-10-6-4-7-11-34,35-12-8-5-9-13-35)46-33-24-16-29(17-25-33)38-36(26-27-37(44)28-14-18-30(41)19-15-28)39(45)43(38)32-22-20-31(42)21-23-32/h4-25,36-38,44H,26-27H2,1-3H3/t36-,37+,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXDGYNFNRDXRZ-NVLDWDGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=C(C=C3)C4C(C(=O)N4C5=CC=C(C=C5)F)CCC(C6=CC=C(C=C6)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=C(C=C3)[C@@H]4[C@H](C(=O)N4C5=CC=C(C=C5)F)CC[C@@H](C6=CC=C(C=C6)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H39F2NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60724533 | |

| Record name | (3R,4S)-4-(4-{[tert-Butyl(diphenyl)silyl]oxy}phenyl)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

647.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042722-66-6 | |

| Record name | (3R,4S)-4-(4-{[tert-Butyl(diphenyl)silyl]oxy}phenyl)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.